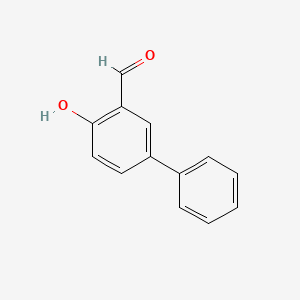









|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:14].[Na+].[CH:16](Cl)(Cl)Cl>C(O)C.O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:16]=[O:14])[C:10]([OH:13])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture then was stirred for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated to 75°-80° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture being gently refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the ethanol and excess chloroform were evaporated under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting residue was cooled
|
|
Type
|
ADDITION
|
|
Details
|
poured into cold water
|
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was acidified by slow addition of hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the
|
|
Type
|
EXTRACTION
|
|
Details
|
extract under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the residue was poured in twice its volume of saturated sodium metabisulfite solution
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was shaken vigorously for forty-five minutes
|
|
Type
|
ADDITION
|
|
Details
|
The resulting semisolid bisulfite addition compound
|
|
Type
|
WAIT
|
|
Details
|
to stand for one hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered in the dark
|
|
Type
|
WASH
|
|
Details
|
washed with small portions of ethanol and ether
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the phenol
|
|
Type
|
ADDITION
|
|
Details
|
The bisulfite addition compound with decomposed with dilute sulfuric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture being warmed on a water-bath for thirty minutes
|
|
Type
|
EXTRACTION
|
|
Details
|
The cooled mixture was extracted with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with activated charcoal
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol/water
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(C=O)=C1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |